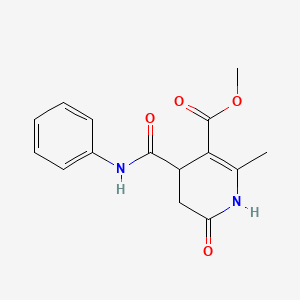
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a phenylcarbamoyl group and a methyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl ester with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) as a solvent . The reaction proceeds smoothly, generally yielding good results. purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
- 5-hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones
Uniqueness
Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-4-(phenylcarbamoyl)-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-9-13(15(20)21-2)11(8-12(18)16-9)14(19)17-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
FLIVKBBUXDPMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















